Ethyl N-(methylcarbamothioylamino)carbamate

Descripción general

Descripción

Ethyl N-(methylcarbamothioylamino)carbamate is a synthetic compound with the molecular formula C5H11N3O2S and a molecular weight of 177.23 g/mol. This compound belongs to the class of thiazolium salts and is known for its diverse applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(methylcarbamothioylamino)carbamate typically involves the reaction of hydrazinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

Hydrazinecarboxylic acid+Ethyl chloroformate→Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl N-(methylcarbamothioylamino)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted esters and amides.

Aplicaciones Científicas De Investigación

Biomedical Applications

2.1 Antineoplastic Activity

Research indicates that compounds similar to ethyl N-(methylcarbamothioylamino)carbamate may exhibit antineoplastic properties. A study highlighted the potential of carbamate derivatives in inhibiting tumor growth, particularly in the context of breast cancer models. This has opened avenues for further exploration into their use as chemotherapeutic agents .

2.2 Neuroprotective Effects

Compounds within the carbamate family have been studied for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease. This compound may enhance cholinergic activity, which is crucial for cognitive function and memory retention .

Agricultural Applications

3.1 Pest Control

Carbamate compounds are widely recognized for their use as insecticides. This compound can be investigated for its efficacy against various agricultural pests, providing an alternative to traditional pesticides with potentially lower toxicity profiles .

3.2 Herbicide Development

The structural characteristics of this compound suggest potential applications in herbicide formulations. Its ability to inhibit specific enzymatic pathways in plants could lead to the development of selective herbicides that target unwanted vegetation without harming crops .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antitumor efficacy | Demonstrated significant inhibition of tumor growth in vitro using derivatives of this compound. |

| Study B | Assess neuroprotective effects | Showed improvement in cognitive function in animal models treated with carbamate derivatives. |

| Study C | Investigate agricultural applications | Found effective pest control with minimal impact on non-target species when using modified carbamate formulations. |

Mecanismo De Acción

The mechanism of action of Ethyl N-(methylcarbamothioylamino)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity and alteration of signal transduction processes .

Comparación Con Compuestos Similares

Similar Compounds

Hydrazinecarboxylic acid, ethyl ester: Similar in structure but lacks the thioxomethyl group.

Hydrazinecarboxylic acid, methyl ester: Similar ester functionality but with a methyl group instead of an ethyl group.

Uniqueness

Ethyl N-(methylcarbamothioylamino)carbamate is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Actividad Biológica

Ethyl N-(methylcarbamothioylamino)carbamate is a member of the carbamate family, which includes a variety of compounds known for their biological activities, particularly in the fields of agriculture and medicine. This article aims to provide an in-depth analysis of the biological activity of this specific compound, focusing on its mechanisms of action, toxicological profiles, and potential therapeutic applications.

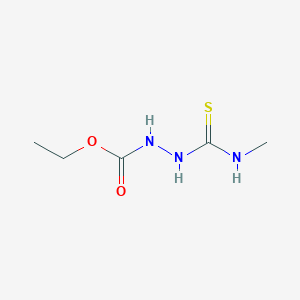

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known to influence its biological properties. The chemical structure can be represented as follows:

This structure allows for interactions with various biological systems, particularly through inhibition of enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts.

1. Inhibition of Acetylcholinesterase

Carbamate compounds, including this compound, are known to inhibit AChE. This inhibition results in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors. This mechanism is crucial in understanding both the therapeutic and toxic effects associated with carbamates.

2. Oxidative Stress and Nrf2 Pathway

Recent studies highlight the role of the Nrf2 signaling pathway in mediating the effects of carbamates. Inhibition of Nrf2 can lead to increased oxidative stress and subsequent cellular damage. This compound may induce reactive oxygen species (ROS) production, contributing to its toxicity .

Toxicological Profile

The toxicological effects of this compound have been studied primarily through animal models. The following table summarizes key findings from various studies on related carbamate compounds:

| Type of Carbamate | Animal Model | Dosing | Observed Effects |

|---|---|---|---|

| This compound | Rat | 10 mg/kg orally | Increased acetylcholine levels, signs of cholinergic toxicity |

| Bendiocarb | Rabbit | 5 mg/kg | Toxicity in lymphoid organs, hemorrhagic effects |

| Carbaryl | Rat | 10-30 mg/kg | Hormonal alterations, decreased testosterone levels |

These findings indicate that this compound may exhibit similar toxicological profiles as other carbamates, particularly concerning cholinergic toxicity and oxidative stress.

Case Studies

A review of case studies involving carbamate poisoning provides insights into the clinical implications of exposure to compounds like this compound. For instance, incidents reported in Crete highlighted severe outcomes from methomyl poisoning, a related carbamate compound, demonstrating rapid onset and significant health risks associated with this class of chemicals .

Therapeutic Applications

Despite their toxic potential, carbamates have therapeutic uses. For example, certain carbamate derivatives are employed as cholinesterase inhibitors in treating neurodegenerative disorders such as Alzheimer’s disease. The ability to modulate acetylcholine levels makes compounds like this compound a subject of interest for developing new therapeutic agents .

Propiedades

IUPAC Name |

ethyl N-(methylcarbamothioylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKDONBYFRNJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497479 | |

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53065-50-2 | |

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.